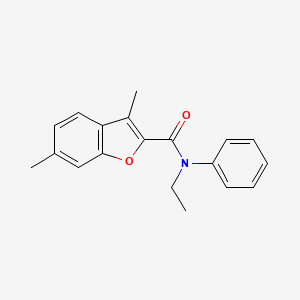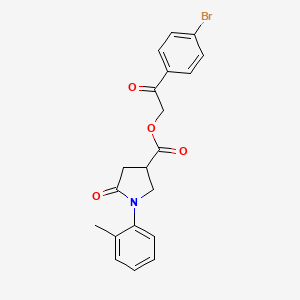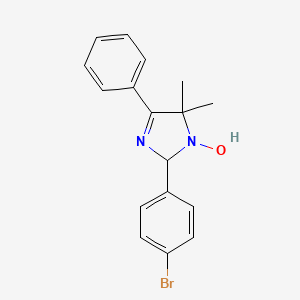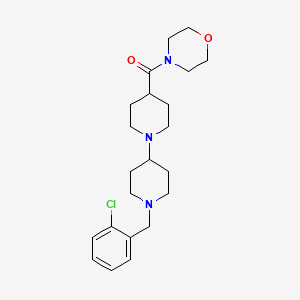![molecular formula C25H26N4O3 B5195380 N-benzyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5195380.png)
N-benzyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPN or BPN' and is a member of the family of nitroanilines.
Mécanisme D'action
The exact mechanism of action of BPN is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. BPN has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
BPN has been found to have low toxicity and is well-tolerated by animals in laboratory experiments. It has been shown to have a half-life of approximately 2 hours in rats and is rapidly eliminated from the body. BPN has also been found to be stable in acidic and basic conditions, making it suitable for use in a variety of applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPN is its low toxicity, which makes it a safe compound to use in laboratory experiments. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, BPN is not very soluble in water, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on BPN. One area of interest is the development of BPN as a chemotherapy drug for the treatment of cancer. Researchers are also investigating the potential use of BPN as a topical antifungal agent. Additionally, there is interest in exploring the use of BPN as a tool for studying the mechanism of action of certain enzymes and proteins.
Conclusion
In conclusion, N-benzyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline is a promising compound that has a wide range of potential scientific research applications. Its low toxicity, stability, and ease of synthesis make it an attractive option for researchers. Further research is needed to fully understand the mechanism of action of BPN and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BPN involves the reaction of 5-amino-2-nitrobenzoic acid with benzyl chloride and 4-(4-methylbenzoyl)piperazine in the presence of a base. The reaction yields BPN as a yellow solid, which is then purified by recrystallization. The purity of the compound is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
BPN has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and is being investigated as a potential chemotherapy drug. BPN has also been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-19-7-9-21(10-8-19)25(30)28-15-13-27(14-16-28)22-11-12-24(29(31)32)23(17-22)26-18-20-5-3-2-4-6-20/h2-12,17,26H,13-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROCCTSNGRRGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1H-1,2,3-triazol-1-yl]-N,N-diethylacetamide](/img/structure/B5195311.png)
![[1-(1-benzofuran-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinyl]methanol](/img/structure/B5195318.png)
![3-(3,4-difluorophenyl)-5-(methylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5195319.png)
![5-cyano-4-(2-furyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5195325.png)
![1,1'-(1,4-piperazinediyl)bis[3-(cyclohexylamino)-2-propanol]](/img/structure/B5195326.png)

![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B5195345.png)
![(2S)-2-isopropyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-methylpiperazine](/img/structure/B5195353.png)
![N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea](/img/structure/B5195359.png)

![8-methyl-8-pentyltetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B5195364.png)

